molecular formula C13H14N2O4 B2597952 3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1798019-51-8

3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2597952
CAS No.: 1798019-51-8
M. Wt: 262.265
InChI Key: XHMGHGUGWDWCBL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-methoxy-N-methyl-1,2-oxazole-5-carboxamide is a high-purity chemical compound intended exclusively for research and development applications. This specialized oxazole derivative features a benzyloxy substituent at the 3-position and an N-methoxy-N-methylcarboxamide (Weinreb amide) group at the 5-position, making it a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The N-methoxy-N-methylamide (Weinreb amide) functionality is particularly significant as it serves as a versatile precursor for the synthesis of various carbonyl derivatives, including ketones and aldehydes, through controlled reactions with organometallic reagents . This controlled reactivity profile makes it an essential building block for constructing complex molecular architectures in pharmaceutical development. Compounds containing the 1,2-oxazole (isoxazole) scaffold have demonstrated considerable importance in pharmaceutical research, with various derivatives showing potential biological activities . The benzyloxy protective group incorporated in this molecule offers additional synthetic utility, allowing for selective deprotection under mild conditions to reveal hydroxyl functionality for further derivatization . This compound is representative of heterocyclic chemistry building blocks that are frequently employed in the development of novel therapeutic agents targeting various disease pathways. Researchers utilize such specialized intermediates in the synthesis of potential drug candidates, molecular probes, and functional materials. This product is provided as a research-grade material strictly for laboratory use by qualified professionals. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper engineering controls. Please refer to the safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

N-methoxy-N-methyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15(17-2)13(16)11-8-12(14-19-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMGHGUGWDWCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NO1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Methoxylation and Methylation: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide and sodium methoxide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, solvent, catalyst), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to ring-opened products or amine derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Amine derivatives or ring-opened products.

    Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Activity: Research may explore its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which 3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: Potential interactions with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 3-(Benzyloxy)-N-methoxy-N-methyl-1,2-oxazole-5-carboxamide with structurally related compounds from the literature:

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Features Applications/Reactivity
This compound (Target) Isoxazole ring with 3-benzyloxy and 5-(N-methoxy-N-methyl carboxamide) substituents C₁₃H₁₅N₂O₄* ~278.3 - N-methoxy-N-methyl group enhances solubility
- Benzyloxy enables π-π interactions
Potential directing group in C–H activation (inferred from analogs)
N-([(Benzyloxy)amino]methylene)-5-(([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolecarboxamide Isoxazole fused with dihydro ring; substituted with benzyloxyamino and pyridinyl groups C₁₉H₁₇ClF₃N₅O₃ 455.82 - Halogen (Cl) and trifluoromethyl groups increase lipophilicity
- Complex heterocyclic core
Likely bioactive compound; structural complexity suggests pharmaceutical exploration
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with N-(2-hydroxy-1,1-dimethylethyl) substituent C₁₁H₁₅NO₂ 193.24 - N,O-bidentate directing group
- Hydroxyl group enables hydrogen bonding
Metal-catalyzed C–H functionalization
3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Triazolone core with benzoxy-methoxybenzylidenamino substituent C₁₈H₁₈N₄O₃ 338.36 - Extended conjugation system
- Theoretical studies (HOMO-LUMO, Mulliken charges)
Computational modeling of electronic properties

*Estimated based on structural analysis.

Electronic and Reactivity Analysis

  • Heterocyclic Core Differences : The target compound’s isoxazole ring (1,2-oxazole) has adjacent oxygen and nitrogen atoms, creating distinct electronic effects compared to oxazole (1,3-oxazole) or triazolone derivatives. Isoxazoles exhibit lower aromatic stabilization due to reduced resonance, increasing reactivity toward electrophilic substitution .
  • The N-methoxy-N-methyl carboxamide group introduces steric hindrance and electron-withdrawing effects, which may modulate metal-coordination efficiency compared to hydroxyl-containing analogs (e.g., ’s compound) .
  • Theoretical Comparisons : Computational studies on triazolone derivatives () highlight the utility of methods like B3LYP/6-31G(d,p) for predicting HOMO-LUMO gaps and charge distribution. Similar analyses for the target compound could reveal its nucleophilic/electrophilic sites .

Biological Activity

3-(Benzyloxy)-N-methoxy-N-methyl-1,2-oxazole-5-carboxamide is a synthetic compound within the oxazole family, notable for its unique structural features and potential therapeutic applications. This article delves into its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure includes a five-membered oxazole ring with a benzyloxy group that enhances its solubility and reactivity. The presence of methoxy and methyl substituents contributes to its distinctive chemical behavior, making it a candidate for various medicinal applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Below are key areas of biological activity associated with this compound:

1. Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of oxazole derivatives on various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Breast cancer (MCF-7, MDA-MB-231)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

The compound has demonstrated varying degrees of antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range (1.2–5.3 µM) against these cell lines .

2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several pathogens:

  • Tested Strains :
    • Bacillus subtilis (Gram-positive)
    • Escherichia coli (Gram-negative)

Minimal inhibitory concentrations (MIC) were determined for various derivatives, indicating significant antibacterial properties .

3. Anti-inflammatory Activity
Oxazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Table 1: Biological Activity Overview

Activity Type Cell Lines/Strains IC50/MIC Values References
AnticancerMCF-71.2 µM
A5493.1 µM
AntimicrobialBacillus subtilisMIC = 8 µM
Escherichia coliMIC = 16 µM

Case Studies

Case Study 1: Anticancer Evaluation
In a study examining the effects of various oxazole derivatives on breast cancer cells, researchers found that modifications in the substituent groups significantly influenced the anticancer potency. The compound showed promising results in inhibiting cell proliferation at low concentrations.

Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening revealed that specific derivatives of the oxazole class exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development.

Q & A

Q. What are the common synthetic routes for preparing 3-(benzyloxy)-N-methoxy-N-methyl-1,2-oxazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A general approach includes:

  • Oxazole ring formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using triethylamine or HCl).
  • Functionalization : Introduction of the benzyloxy group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling).
  • Carboxamide installation : Reaction of activated carboxylic acids (e.g., acid chlorides) with N-methoxy-N-methylamine derivatives.

Q. Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxazole cyclizationα-bromoketone, DMF, 80°C65–75
Benzyloxy additionBenzyl bromide, K₂CO₃, DMF70–80
Carboxamide formationClCO-(intermediate), N-methoxy-N-methylamine, THF60–70

Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Use TLC or HPLC for intermediate monitoring .

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns and functional groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) stretches .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and bond angles .

Data Cross-Validation : Compare spectral data with analogous oxazole derivatives (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Molecular Docking : Screen against target proteins (e.g., serotonin receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the benzyloxy moiety .
  • 3D-QSAR Modeling : Corrogate steric/electronic features with activity data from analogues (e.g., substituent effects on binding affinity) .
  • Binding Free Energy Calculations : Use MM-GBSA/PBSA to quantify ligand-receptor stability .

Case Study : Derivatives of 1,2-oxazole-5-carboxamide showed antagonistic activity against 5HT7R via pharmacophore alignment and dynamics simulations .

Q. How does enzymatic hydrolysis affect the stability and metabolism of this compound?

The carboxamide bond is susceptible to hydrolysis by esterases/amidases, generating metabolites like:

  • 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid
  • N-Methoxy-N-methylamine

Q. Experimental Evidence :

MetaboliteAnalytical MethodSource
Carboxylic acidLC-MS (m/z [M+H]+ = 235.1)
N-Methoxy-N-methylamine1^1H NMR (δ 3.2–3.4 ppm, singlet)

Stabilization Strategies : Use plasma stabilizers (e.g., EDTA) during in vitro assays to prevent premature degradation .

Q. What strategies resolve contradictions in reactivity data for oxazole derivatives?

  • Controlled Reactivity Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to assess electronic effects on reaction outcomes .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O in the oxazole ring) to trace reaction pathways .
  • Cross-Validation : Compare results from multiple techniques (e.g., kinetic studies vs. DFT calculations) .

Example : Discrepancies in oxidation rates of methoxy groups were resolved by correlating Hammett parameters with reaction yields .

Q. How can the compound’s solubility and bioavailability be optimized for pharmacological studies?

  • Derivatization : Introduce polar groups (e.g., sulfonamides) via electrophilic substitution on the benzyl ring .
  • Prodrug Design : Mask the carboxamide as an ester to enhance membrane permeability .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo delivery .

Data-Driven Approach : LogP values <3.0 improve aqueous solubility; adjust via substituent modulation .

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